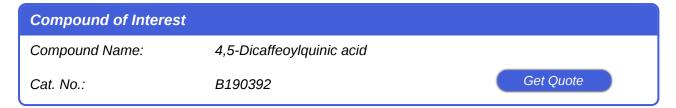


4,5-Dicaffeoylquinic Acid: A Comprehensive Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dicaffeoylquinic acid (4,5-DCQA) is a naturally occurring phenolic compound belonging to the family of chlorogenic acids. It is an ester formed from caffeic acid and quinic acid. Found in a variety of plant species, 4,5-DCQA has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of **4,5-dicaffeoylquinic acid**, including its nomenclature, physicochemical properties, and biological activities, with a focus on its potential therapeutic applications. The information is presented to support researchers, scientists, and drug development professionals in their exploration of this promising bioactive molecule.

Nomenclature and Synonyms

The standardized nomenclature and common synonyms for **4,5-dicaffeoylquinic acid** are crucial for accurate identification and literature review.

IUPAC Name: (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid[1][2]

Synonyms:

Isochlorogenic acid C[3][4][5][6]



- 4,5-DCQA[1][6]
- 4,5-Di-O-caffeoylquinic acid[1][4]
- Isochlorogenic acid b[1]
- 3,4-Di-O-Caffeoylquinic acid (Note: This is also used as a synonym for other isomers, causing potential confusion)[7]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of **4,5-dicaffeoylquinic acid** is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 4,5-Dicaffeoylquinic Acid

Property	Value	Reference
Molecular Formula	C25H24O12	[1][6]
Molecular Weight	516.45 g/mol	[4][6]
Appearance	White to light yellow solid	[3]
Melting Point	234 - 238 °C	
Solubility	Soluble in DMSO (≥41.4 mg/mL) and EtOH (≥14.77 mg/mL); Insoluble in water.	[5]
Purity	≥85% (LC/MS-ELSD) to ≥98%	[4][6]

Table 2: Spectral Data for 4,5-Dicaffeoylquinic Acid



Spectral Data Type	Key Features	Reference
UV-Vis (λmax)	219, 245, 331 nm	[6]
¹ H-NMR	Signals corresponding to two caffeoyl moieties and one quinic acid moiety.	
¹³ C-NMR	Consistent with the presence of 25 carbon atoms.	-
Mass Spectrometry	Molecular ion peaks confirming the molecular weight.	_

Biological Activities and Quantitative Data

4,5-Dicaffeoylquinic acid exhibits a wide range of biological activities, making it a subject of interest for drug development. The following tables summarize key in vitro and in vivo findings.

Table 3: Anti-HIV Activity of 4,5-Dicaffeoylquinic Acid

Assay	Target	IC50 / EC50	Reference
HIV-1 Integrase Inhibition (3' end processing)	HIV-1 Integrase	0.13 μg/mL	
HIV-1 Integrase Inhibition (3' end joining)	HIV-1 Integrase	0.24 μg/mL	
HIV-1 Integrase Inhibition (disintegration)	HIV-1 Integrase	0.3 μg/mL	•
HIV-1 Replication	MT-2 T lymphoblastoid cells	2 μg/mL	-

Table 4: Antioxidant and Anti-inflammatory Activities of 4,5-Dicaffeoylquinic Acid



Assay	System	IC ₅₀ / Inhibition	Reference
DPPH Radical Scavenging	Cell-free	19.8 μΜ	
Superoxide Production Inhibition	fMLF/cytochalasin B- activated human neutrophils	1.49 μΜ	
PGE ₂ Production Inhibition	LPS-stimulated U937 cells	Concentration- dependent	
Melanogenesis Inhibition	B16F1 murine melanocytes	84% inhibition at 25 μΜ	
Mushroom Tyrosinase Inhibition	Cell-free	32% inhibition at 50 μΜ	-
NO Production Inhibition	LPS-stimulated RAW264.7 cells	PoD: 4–40 μM	[4]

Table 5: Anticancer Activity of 4,5-Dicaffeoylquinic Acid

Cell Line	Activity	IC50	Reference
DU-145 (Prostate Cancer)	Dose-dependent inhibition, cell cycle arrest	5 μΜ	[3]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of scientific findings. Below are representative protocols for key experiments cited in the literature.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.



Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.

Protocol:

- Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
- Sample Preparation: 4,5-Dicaffeoylquinic acid is dissolved in a suitable solvent (e.g., DMSO or methanol) to prepare a stock solution, from which serial dilutions are made.
- Reaction Mixture: In a 96-well plate, a fixed volume of the DPPH solution is added to varying
 concentrations of the 4,5-dicaffeoylquinic acid solution. A control containing only the
 solvent and DPPH is also prepared.
- Incubation: The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
- Absorbance Measurement: The absorbance of each well is measured at 517 nm using a microplate reader.
- Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
- IC₅₀ Determination: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of **4,5-dicaffeoylquinic acid**.

HIV-1 Integrase Inhibition Assay

This assay assesses the ability of a compound to inhibit the enzymatic activity of HIV-1 integrase, which is essential for viral replication.

Principle: The assay typically uses purified recombinant HIV-1 integrase and oligonucleotide substrates that mimic the viral DNA ends. The inhibition of the 3'-processing and strand transfer



reactions is measured.

Protocol:

- Reaction Components: The reaction mixture typically contains purified HIV-1 integrase, a labeled (e.g., fluorescent or radioactive) oligonucleotide substrate representing the viral DNA terminus, a target DNA substrate (for the strand transfer step), and a reaction buffer containing necessary cofactors (e.g., Mg²⁺ or Mn²⁺).
- Inhibitor Addition: **4,5-Dicaffeoylquinic acid** at various concentrations is pre-incubated with the integrase enzyme.
- Initiation of Reaction: The reaction is initiated by the addition of the DNA substrates.
- Incubation: The reaction is allowed to proceed at 37°C for a specific duration.
- Termination and Analysis: The reaction is stopped, and the products are separated by denaturing polyacrylamide gel electrophoresis. The amount of processed or strandtransferred product is quantified using autoradiography or fluorescence imaging.
- IC₅₀ Determination: The concentration of **4,5-dicaffeoylquinic acid** that inhibits 50% of the integrase activity (IC₅₀) is calculated from a dose-response curve.

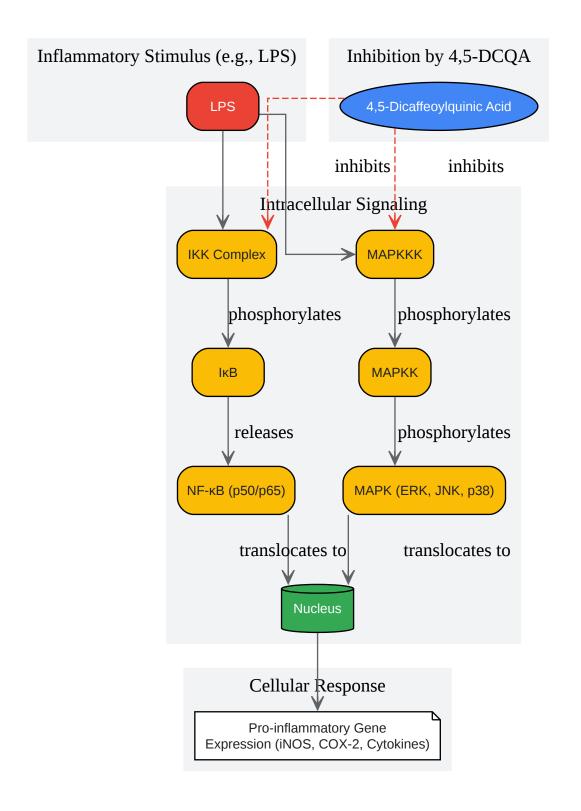
Signaling Pathways and Mechanisms of Action

4,5-Dicaffeoylquinic acid exerts its biological effects by modulating key cellular signaling pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

In inflammatory responses, **4,5-dicaffeoylquinic acid** has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1] This inhibition leads to a downstream reduction in the production of proinflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines.





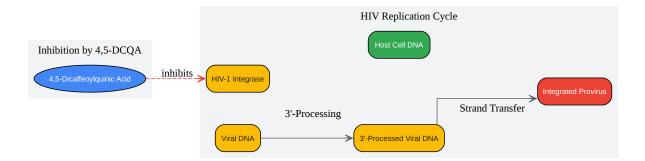
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Caption: Inhibition of NF-κB and MAPK pathways by 4,5-DCQA.



Inhibition of HIV-1 Integrase

4,5-Dicaffeoylquinic acid is a potent inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. It interferes with both the 3'-processing and strand transfer steps of the integration process, thereby preventing the insertion of the viral DNA into the host genome.



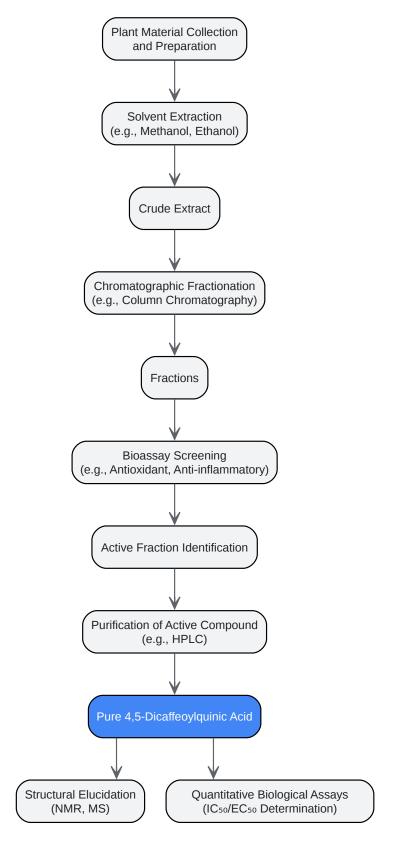
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Caption: Mechanism of HIV-1 integrase inhibition by 4,5-DCQA.

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and biological screening of **4,5-dicaffeoylquinic acid** from a plant source.





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Caption: Workflow for isolation and analysis of 4,5-DCQA.



Conclusion

4,5-Dicaffeoylquinic acid is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of biological activities. Its potent antioxidant, anti-inflammatory, antiviral, and anticancer properties make it a compelling candidate for further investigation in the fields of pharmacology and drug development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge and providing key data and methodologies to facilitate future studies into the therapeutic potential of this remarkable compound.

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